(3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one
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Overview
Description
(3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one is a chiral compound with significant interest in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of a suitable aldehyde with a ketone, followed by stereoselective reduction and hydroxylation steps. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, alcohols, and substituted phenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the effects of trifluoromethyl groups in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The hydroxyl and carbonyl groups also play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-hydroxy-3-methyl-4-phenylbutan-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
(3R,4S)-4-hydroxy-3-methyl-4-[4-(methyl)phenyl]butan-2-one: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in (3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it distinct from its analogs.
Properties
CAS No. |
645389-14-6 |
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Molecular Formula |
C12H13F3O2 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
(3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C12H13F3O2/c1-7(8(2)16)11(17)9-3-5-10(6-4-9)12(13,14)15/h3-7,11,17H,1-2H3/t7-,11-/m0/s1 |
InChI Key |
SFQXVEZATUAXKC-CPCISQLKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)C(F)(F)F)O)C(=O)C |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C(F)(F)F)O)C(=O)C |
Origin of Product |
United States |
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